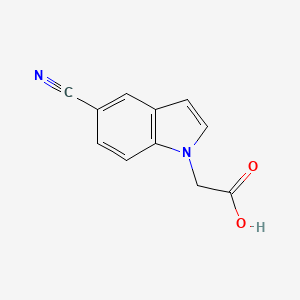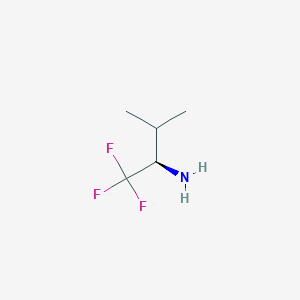![molecular formula C16H20N2O2 B1452197 3-{3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propansäure CAS No. 1154582-83-8](/img/structure/B1452197.png)
3-{3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propansäure
Übersicht
Beschreibung
The compound “3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antileishmanial- und Antimalaria-Wirkstoff
Diese Verbindung wurde auf ihre potenzielle Verwendung zur Bekämpfung von parasitären Krankheiten untersucht. Eine molekulare Simulationsstudie rechtfertigte ihre potente in-vitro-Antipromastigotenaktivität, die ein wünschenswertes Anpassungsmuster in der LmPTR1-Tasche (aktives Zentrum) zeigt, das durch eine geringere freie Bindungsenergie gekennzeichnet ist . Dies deutet auf sein Potenzial als Leitverbindung für die Entwicklung neuer Antileishmanial- und Antimalaria-Medikamente hin.
Landwirtschaft: Entwicklung von Pestiziden
In der Landwirtschaft wurden Derivate der Pyrazolverbindung auf ihre antibakteriellen, antifungalen und antiparasitären Eigenschaften untersucht . Diese Aktivitäten sind entscheidend für die Entwicklung neuer Pestizide, die Nutzpflanzen vor verschiedenen Krankheitserregern schützen und so die Ernährungssicherheit und die Nachhaltigkeit der Landwirtschaft gewährleisten können.
Materialwissenschaft: Organische Synthese
Die Verbindung dient als Baustein in der organischen Synthese, insbesondere bei der Bildung von Donor-Akzeptor-Chromophoren durch Knoevenagel-Kondensation . Diese Chromophore finden Anwendung in der Photoelektronik, Photophotonik und photodynamischen Therapie, was die Rolle der Verbindung bei der Weiterentwicklung der Materialwissenschaft unterstreicht.
Umweltwissenschaften: Biomarker für oxidativen Stress
Untersuchungen haben gezeigt, dass Pyrazolderivate zur Beurteilung von oxidativem Stress in Umweltproben verwendet werden können, indem die Malondialdehyd (MDA)-Spiegel gemessen werden, ein Biomarker für oxidative Schäden . Diese Anwendung ist entscheidend für die Überwachung der Umweltgesundheit und der Auswirkungen von Schadstoffen.
Biochemie: Studien zur Enzyminhibition
Die Derivate der Verbindung wurden in Studien im Zusammenhang mit der Enzyminhibition, insbesondere der Acetylcholinesterase (AchE), impliziert . AchE ist ein Hauptenzym im cholinergen Nervensystem, und seine Inhibition kann zu wesentlichen Erkenntnissen über die Nervenimpulsübertragung und verwandte Störungen führen.
Pharmazeutische Industrie: Arzneimittelsynthese
In der pharmazeutischen Industrie werden die Derivate der Verbindung als Vorstufen für die Synthese von bioaktiven, fusionierten polycyclischen Pyrazolen verwendet . Diese Verbindungen haben sich bei der Entwicklung neuer Medikamente mit verschiedenen therapeutischen Anwendungen als vielversprechend erwiesen.
Wirkmechanismus
The mechanism of action of 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has been shown to inhibit COX-2 more selectively than COX-1, which may contribute to its anti-inflammatory activity. 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has also been shown to inhibit acetylcholinesterase activity, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic activities in animal models. 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has also been shown to reduce the production of nitric oxide and prostaglandin E2, which are involved in the inflammatory response. In addition, 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has been shown to reduce acetylcholinesterase activity, which may contribute to its potential use in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has several advantages for lab experiments, including its high purity and stability. 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid is also relatively easy to synthesize using different methods. However, 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has some limitations, including its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has several potential future directions for research. In the field of medicinal chemistry, 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid could be further evaluated for its potential use as a drug candidate for the treatment of Alzheimer's disease. In the field of agriculture, 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid could be further evaluated for its potential use as a nitrification inhibitor to reduce nitrogen loss and increase crop yield. 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid could also be evaluated for its potential use in other fields, such as materials science or catalysis.
Eigenschaften
IUPAC Name |
3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-4-6-14(7-5-11)10-18-13(3)15(12(2)17-18)8-9-16(19)20/h4-7H,8-10H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBXPUZXSXJILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(6-chloropyridin-3-yl)sulfonyl]acetamide](/img/structure/B1452116.png)
![[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1452117.png)


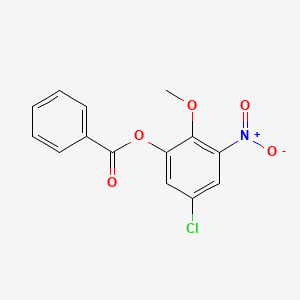
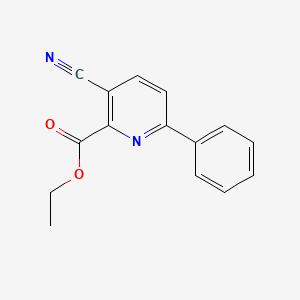
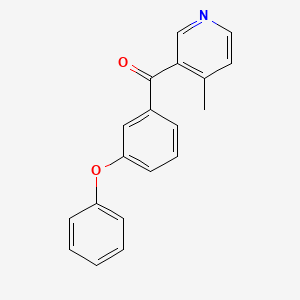
![3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1452127.png)
![3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine](/img/structure/B1452129.png)
![1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452131.png)
![4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452132.png)
![2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide](/img/structure/B1452134.png)
